molecular formula C5H2BrF2NO2S B2674511 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride CAS No. 2253641-20-0

4-Bromo-3-fluoropyridine-2-sulfonyl fluoride

Cat. No.: B2674511
CAS No.: 2253641-20-0
M. Wt: 258.04
InChI Key: HZFYPPVSAMDMEQ-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoropyridine-2-sulfonyl fluoride is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of bromine, fluorine, and sulfonyl fluoride groups attached to a pyridine ring. The incorporation of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride typically involves multi-step reactions starting from commercially available pyridine derivatives. One common synthetic route includes the bromination of 3-fluoropyridine followed by sulfonylation using sulfonyl fluoride reagents. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, adherence to safety and environmental regulations is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoropyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Reaction conditions such as temperature, pressure, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce a variety of functionalized pyridines .

Scientific Research Applications

4-Bromo-3-fluoropyridine-2-sulfonyl fluoride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups like fluorine and sulfonyl fluoride can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-3-fluoropyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2NO2S/c6-3-1-2-9-5(4(3)7)12(8,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFYPPVSAMDMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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